2-[(4-Chlorobenzyl)thio]acetohydrazide

Lipophilicity Drug Design ADME

2-[(4-Chlorobenzyl)thio]acetohydrazide (CAS 329694-30-6) is a thioacetohydrazide-class small molecule with molecular formula C₉H₁₁ClN₂OS and molecular weight 230.71 g/mol. It features a para-chlorobenzyl thioether linked to an acetohydrazide moiety, yielding a calculated LogP of 1.45, density of 1.3 ± 0.1 g/cm³, predicted boiling point of 423.2 ± 30.0 °C, and flash point of 209.7 ± 24.6 °C.

Molecular Formula C9H11ClN2OS
Molecular Weight 230.71
CAS No. 329694-30-6
Cat. No. B2609712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)thio]acetohydrazide
CAS329694-30-6
Molecular FormulaC9H11ClN2OS
Molecular Weight230.71
Structural Identifiers
SMILESC1=CC(=CC=C1CSCC(=O)NN)Cl
InChIInChI=1S/C9H11ClN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
InChIKeySNHAFZQQCFDVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorobenzyl)thio]acetohydrazide (CAS 329694-30-6): Core Physicochemical and Structural Profile


2-[(4-Chlorobenzyl)thio]acetohydrazide (CAS 329694-30-6) is a thioacetohydrazide-class small molecule with molecular formula C₉H₁₁ClN₂OS and molecular weight 230.71 g/mol . It features a para-chlorobenzyl thioether linked to an acetohydrazide moiety, yielding a calculated LogP of 1.45, density of 1.3 ± 0.1 g/cm³, predicted boiling point of 423.2 ± 30.0 °C, and flash point of 209.7 ± 24.6 °C . The hydrazide terminal provides a reactive handle for condensation with aldehydes or ketones to form hydrazones—a key entry point into diverse heterocyclic scaffolds—while the 4-chloro substituent offers a synthetic handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Commercially available in research-grade purity (≥97%) from multiple suppliers including Santa Cruz Biotechnology and Fluorochem, the compound is classified under GHS07 as harmful/irritant (H302, H315, H319, H335) .

Why 4-Chloro Substitution Is Not Interchangeable with 4-Methyl, 4-Fluoro, 4-Bromo, or 2-Chloro Analogs


Among the benzylthio-acetohydrazide series, the identity of the para-substituent dictates lipophilicity, electronic character, and synthetic reactivity—three parameters that directly influence downstream biological activity and synthetic utility. A simple substitution of para-chloro for para-methyl alters LogP by approximately 0.15 units [1], enough to shift cellular permeability in a congeneric series. The Hammett σₚ constant for Cl (+0.23) is markedly different from CH₃ (–0.17) or F (+0.06) [2], meaning the 4-chloro analog is a considerably stronger electron-withdrawing group relative to its 4-methyl or 4-fluoro counterparts; this modulates both the reactivity of the hydrazide toward carbonyl condensation and the stability of the resulting hydrazone. Switching the chlorine from the para to the ortho position (2-chloro isomer) preserves molecular weight but profoundly alters steric environment and conformational preference, which has been shown to impact target binding in thioacetohydrazide-derived bioactive molecules. These non-interchangeable properties make 2-[(4-chlorobenzyl)thio]acetohydrazide a distinct chemical entity that cannot be casually substituted.

Quantitative Differentiation Evidence: 2-[(4-Chlorobenzyl)thio]acetohydrazide vs. Closest Analogs


Lipophilicity (LogP) Advantage Over 4-Methyl Analog for Membrane Permeability

The 4-chloro substitution elevates the calculated LogP to 1.45 , compared with 1.3 for the 4-methyl analog (XLogP3-AA) [1]. This ~12% increase in lipophilicity is within the optimal range for passive membrane diffusion while preserving aqueous solubility, positioning the 4-chloro compound as a more favorable scaffold for cell-based assays than the 4-methyl variant.

Lipophilicity Drug Design ADME

Electron-Withdrawing Character (Hammett σₚ) Differentiates 4-Cl from 4-Me and 4-F Analogs

The Hammett σₚ constant for para-chloro is +0.23, identical to para-bromo and substantially higher than para-fluoro (+0.06) or para-methyl (–0.17) [1]. This stronger electron-withdrawing effect increases the electrophilicity of the hydrazide carbonyl carbon, accelerating hydrazone formation with aldehydes and ketones—a critical step in generating compound libraries for screening. It also stabilizes the resulting hydrazone toward hydrolysis relative to less electron-withdrawing analogs.

Electronic Effects Reactivity SAR

Molecular Weight and Density Distinguish from 4-Fluoro and Unsubstituted Benzyl Analogs

The molecular weight of the 4-chloro compound is 230.71 g/mol , which is 16.45 g/mol heavier than the 4-fluoro analog (214.26 g/mol) and 34.44 g/mol heavier than the unsubstituted benzyl analog (196.27 g/mol) . Its predicted density of 1.3 ± 0.1 g/cm³ contrasts with the unsubstituted benzyl analog, which lacks the electron-withdrawing chlorine and has a lower computed density. The higher mass and density confer different solid-state handling properties and analytical detection limits.

Physicochemical Properties Formulation Crystallinity

GHS Hazard Profile Enables Standard Laboratory Handling Without Specialized Containment

The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Unlike some thioacetohydrazide derivatives bearing additional reactive functional groups (e.g., nitro, azide) that require specialized storage or shipping, the 4-chloro compound can be stored sealed in dry conditions at 2–8°C and shipped at room temperature , reducing cold-chain logistics costs.

Safety Procurement Lab Operations

Optimal Application Scenarios for 2-[(4-Chlorobenzyl)thio]acetohydrazide in Research and Industrial Settings


Medicinal Chemistry: Hydrazone Library Synthesis for Phenotypic Screening

The compound's LogP of 1.45 and electron-withdrawing para-chloro group (σₚ +0.23) make it an ideal core scaffold for generating hydrazone libraries. The enhanced electrophilicity of the hydrazide carbonyl accelerates condensation with diverse aldehydes, yielding hydrazones with lipophilicity in the drug-like range. Researchers can prioritize this building block over the 4-methyl analog when elevated LogP and stronger electrophilicity are desired for intracellular target engagement.

Synthetic Chemistry: Precursor to Heterocyclic Scaffolds via Cyclization

The hydrazide moiety enables cyclization to 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles when reacted with appropriate electrophiles . The 4-chloro substituent remains intact during these transformations, providing a synthetic handle for downstream diversification. This contrasts with the 4-bromo analog, which may undergo undesired oxidative addition side reactions under palladium-catalyzed conditions.

Bioconjugation and Chemical Biology: Thioether-Linked Probe Synthesis

The thioether linkage is chemically stable under physiological conditions, making it suitable for bioconjugation applications where hydrolytic stability is required. The 4-chloro substituent provides a distinct mass shift (+16.45 Da vs. 4-fluoro) that facilitates MS-based detection . The compound can serve as a starting material for synthesizing affinity probes or activity-based protein profiling reagents.

Process Chemistry: Scalable Building Block for Parallel Synthesis

The compound is commercially available at ≥97% purity from multiple vendors with ambient shipping , simplifying procurement for parallel synthesis campaigns. Its GHS07 classification (standard irritant) requires no specialized containment beyond standard laboratory PPE, making it compatible with automated liquid handling platforms used in medicinal chemistry core facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Chlorobenzyl)thio]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.